N,N'-bis-(acid-PEG3)-Benzothiazole Cy5

Description

Properties

Molecular Formula |

C38H49ClN2O9S2 |

|---|---|

Molecular Weight |

777.4 g/mol |

IUPAC Name |

3-[2-[2-[2-[(2Z)-2-[(2E,4E)-5-[3-[2-[2-[2-(3-hydroxybut-3-enoxy)ethoxy]ethoxy]ethyl]-1,3-benzothiazol-3-ium-2-yl]penta-2,4-dienylidene]-1,3-benzothiazol-3-yl]ethoxy]ethoxy]ethoxy]propanoic acid chloride |

InChI |

InChI=1S/C38H48N2O9S2.ClH/c1-31(41)15-19-44-23-27-48-29-25-46-21-17-39-32-9-5-7-11-34(32)50-36(39)13-3-2-4-14-37-40(33-10-6-8-12-35(33)51-37)18-22-47-26-30-49-28-24-45-20-16-38(42)43;/h2-14H,1,15-30H2,(H-,41,42,43);1H |

InChI Key |

TXTFYIDRSWFFAJ-UHFFFAOYSA-N |

Appearance |

Solid powder |

Purity |

>98% (or refer to the Certificate of Analysis) |

shelf_life |

>3 years if stored properly |

solubility |

Soluble in DMSO, DMF, DCM, Water |

storage |

Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |

Synonyms |

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 |

Origin of Product |

United States |

Foundational & Exploratory

An In-Depth Technical Guide to N,N'-bis-(acid-PEG3)-Benzothiazole Cy5

This technical guide provides a comprehensive overview of the chemical and physical properties of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a fluorescent dye and bifunctional linker increasingly utilized in advanced life sciences and drug development research. This document is intended for researchers, scientists, and drug development professionals, offering detailed information on the molecule's core properties, experimental protocols for its application, and visualizations of relevant workflows.

Core Chemical and Physical Properties

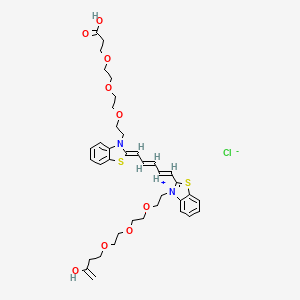

This compound is a specialized derivative of the cyanine (B1664457) 5 (Cy5) fluorophore. Its structure incorporates two polyethylene (B3416737) glycol (PEG3) chains, each terminating in a carboxylic acid group, attached to a central benzothiazole-modified Cy5 core. This design imparts several advantageous characteristics, including improved aqueous solubility and the ability to act as a bifunctional crosslinker.

Quantitative Data Summary

The key quantitative properties of this compound are summarized in the table below for easy reference and comparison.

| Property | Value | Reference(s) |

| Molecular Formula | C₃₇H₄₇ClN₂O₁₀S₂ | [1] |

| Molecular Weight | 779.4 g/mol | [1] |

| CAS Number | 2107273-82-3 | [1][2] |

| Excitation Maximum (λex) | 649 nm | [1] |

| Emission Maximum (λem) | 667 nm | [1] |

| Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [1] |

| Fluorescence Quantum Yield (ΦF) | ~0.3 (for Cy5 in aqueous solution) | [3] |

| Purity | ≥98% | [2] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

Synthesis

A detailed, step-by-step synthesis protocol for this compound is not publicly available. However, the general synthesis of asymmetric pentamethine cyanine dyes with functional groups typically involves a multi-step process.

A generalized synthetic approach for similar bifunctional cyanine dyes is outlined below:

Experimental Protocols

The bifunctional nature of this compound, with its terminal carboxylic acid groups, makes it particularly suitable for conjugation to primary amines on biomolecules such as proteins, peptides, and amine-modified oligonucleotides. This reaction is typically facilitated by the use of carbodiimide (B86325) crosslinkers, such as EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide), in the presence of N-hydroxysuccinimide (NHS) or its sulfo-analogue to enhance efficiency and stability of the reactive intermediate.

Protocol for Protein Labeling

This protocol provides a general guideline for the covalent labeling of a protein with this compound. Optimization may be required for specific proteins and applications.

Materials:

-

Protein of interest in an amine-free buffer (e.g., PBS, pH 7.4)

-

This compound

-

EDC (1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide)

-

Sulfo-NHS (N-hydroxysulfosuccinimide)

-

Anhydrous DMSO or DMF

-

Quenching buffer (e.g., 1 M Tris-HCl, pH 8.0)

-

Purification column (e.g., desalting column)

Procedure:

-

Protein Preparation:

-

Ensure the protein is in an amine-free buffer (e.g., PBS). Buffers containing primary amines like Tris or glycine (B1666218) will compete with the labeling reaction.[4][5]

-

The protein concentration should ideally be between 2-10 mg/mL.[6]

-

-

Dye and Activator Preparation:

-

Immediately before use, prepare a stock solution of this compound in anhydrous DMSO or DMF.

-

Prepare fresh stock solutions of EDC and Sulfo-NHS in an appropriate buffer (e.g., water or PBS).

-

-

Labeling Reaction:

-

In a microcentrifuge tube, combine the protein solution with a molar excess of the dissolved this compound. The optimal molar ratio of dye to protein should be determined empirically, but a starting point of 10-20 fold molar excess of the dye is recommended.

-

Add a molar excess of EDC and Sulfo-NHS to the reaction mixture. A common starting point is a 2-5 fold molar excess of EDC/Sulfo-NHS over the dye.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Quenching:

-

Stop the reaction by adding a quenching buffer to a final concentration of 50-100 mM to consume any unreacted dye.[7]

-

Incubate for 15-30 minutes at room temperature.

-

-

Purification:

-

Remove the unreacted dye and byproducts by passing the reaction mixture through a desalting column or via dialysis against an appropriate buffer.[7]

-

-

Characterization:

-

Determine the degree of labeling (DOL) by measuring the absorbance of the labeled protein at 280 nm (for the protein) and ~649 nm (for the Cy5 dye).

-

Applications in Research and Drug Development

The unique properties of this compound make it a versatile tool in various research and drug development applications.

Fluorescence Imaging

As a Cy5 derivative, this molecule is well-suited for a range of fluorescence-based imaging techniques, including:

-

Immunofluorescence (IF): Labeled antibodies can be used to visualize the localization of specific proteins in cells and tissues.

-

Flow Cytometry: Cells labeled with antibodies conjugated to this dye can be identified and quantified.

-

In Vivo Imaging: The near-infrared emission of Cy5 allows for deeper tissue penetration, making it suitable for small animal imaging studies.

PROTAC Development

A significant application of this compound is in the development of Proteolysis Targeting Chimeras (PROTACs). PROTACs are heterobifunctional molecules that simultaneously bind to a target protein and an E3 ubiquitin ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

In this context, this compound can serve as a fluorescent linker. One carboxylic acid group can be conjugated to a ligand for the target protein, while the other can be attached to a ligand for an E3 ligase. The embedded Cy5 fluorophore allows for the tracking and quantification of the PROTAC molecule.

References

- 1. This compound, 2107273-82-3 | BroadPharm [broadpharm.com]

- 2. This compound | CAS: 2107273-82-3 | AxisPharm [axispharm.com]

- 3. Fluorescent Properties of Cyanine Dyes As a Matter of the Environment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. assaygenie.com [assaygenie.com]

- 5. abcam.com [abcam.com]

- 6. jenabioscience.com [jenabioscience.com]

- 7. benchchem.com [benchchem.com]

An In-Depth Technical Guide to N,N'-bis-(acid-PEG3)-Benzothiazole Cy5: A Bifunctional Tool for Targeted Protein Degradation and Bioimaging

For Researchers, Scientists, and Drug Development Professionals

Abstract

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a specialized chemical probe that merges the functionalities of a fluorescent dye and a flexible linker, designed for advanced applications in chemical biology and drug discovery. This guide provides a comprehensive overview of its core attributes, experimental applications, and the underlying principles of its utility, with a focus on its role in the synthesis of Proteolysis Targeting Chimeras (PROTACs) and its use in fluorescence-based assays.

Core Concepts and Chemical Properties

This compound is a symmetrical molecule featuring a central Cy5 cyanine (B1664457) dye core. This core is flanked on both sides by polyethylene (B3416737) glycol (PEG3) chains, each terminating in a carboxylic acid group. The benzothiazole (B30560) components are integral parts of the Cy5 chromophore.

The key features of this molecule are:

-

Fluorescent Core: The Cy5 dye is a well-characterized fluorophore that absorbs light in the red region of the visible spectrum and emits in the far-red region. This property is advantageous for biological imaging due to reduced autofluorescence from cells and tissues.

-

PEG Linkers: The two PEG3 linkers impart hydrophilicity to the molecule, which can improve the solubility and cell permeability of the resulting PROTAC. The length and flexibility of the PEG chains are critical for optimizing the spatial orientation between the two ends of a PROTAC, facilitating the formation of a productive ternary complex.

-

Bifunctional Reactivity: The terminal carboxylic acid groups provide reactive handles for conjugation to other molecules, typically via amide bond formation with primary or secondary amines.

A summary of the key quantitative data for this compound is presented in Table 1.

| Property | Value | References |

| Molecular Formula | C37H47ClN2O10S2 | [1][2][3] |

| Molecular Weight | 779.4 g/mol | [1][2] |

| CAS Number | 2107273-82-3 | [1][2] |

| Excitation Maximum (λex) | ~649 nm | [1][4] |

| Emission Maximum (λem) | ~667 nm | [1][4] |

| Extinction Coefficient | ~170,000 M⁻¹cm⁻¹ | [1] |

| Quantum Yield (Φ) | ~0.1 (for water-soluble Cy5 derivatives) | [5] |

| Solubility | Water, DMSO, DMF, DCM | [1] |

Role in Targeted Protein Degradation: PROTAC Synthesis

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. PROTACs are heterobifunctional molecules that induce the degradation of a target protein by recruiting an E3 ubiquitin ligase to it.

The PROTAC Mechanism

The general mechanism of action for a PROTAC is a catalytic cycle that results in the ubiquitination and subsequent degradation of a target protein of interest (POI).

Experimental Protocol: PROTAC Synthesis via Amide Coupling

The terminal carboxylic acids of this compound can be coupled to amine-functionalized ligands for a POI and an E3 ligase. A common method is through amide bond formation using a peptide coupling reagent such as HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate).

Materials:

-

This compound

-

Amine-functionalized POI ligand

-

Amine-functionalized E3 ligase ligand

-

HATU

-

DIPEA (N,N-Diisopropylethylamine)

-

Anhydrous DMF (N,N-Dimethylformamide)

-

Standard laboratory glassware and purification supplies (e.g., HPLC)

Procedure:

-

First Amide Coupling:

-

Dissolve this compound (1 equivalent) in anhydrous DMF under an inert atmosphere (e.g., nitrogen or argon).

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) to the solution and stir for 15-30 minutes at room temperature to activate one of the carboxylic acid groups.

-

Add the amine-functionalized POI ligand (1 equivalent) to the reaction mixture.

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction progress by LC-MS.

-

Upon completion, purify the mono-conjugated product by preparative HPLC.

-

-

Second Amide Coupling:

-

Dissolve the purified mono-conjugated product (1 equivalent) in anhydrous DMF.

-

Add HATU (1.1 equivalents) and DIPEA (2 equivalents) and stir for 15-30 minutes at room temperature to activate the remaining carboxylic acid.

-

Add the amine-functionalized E3 ligase ligand (1 equivalent).

-

Stir the reaction at room temperature overnight.

-

Monitor the reaction by LC-MS.

-

Upon completion, purify the final fluorescent PROTAC product by preparative HPLC.

-

Applications in Bioimaging and Mechanistic Studies

The inherent fluorescence of the Cy5 core in PROTACs synthesized with this linker enables a range of applications beyond simply inducing protein degradation. These "fluorescent PROTACs" can be used to visualize and quantify various steps in the PROTAC mechanism of action.

Live-Cell Imaging of PROTAC Localization and Target Engagement

Fluorescent PROTACs can be used to directly visualize their uptake and subcellular localization in living cells using fluorescence microscopy. This can provide valuable information about whether the PROTAC reaches its intended cellular compartment.

Experimental Workflow for Live-Cell Imaging:

Monitoring Ternary Complex Formation

The formation of a stable ternary complex between the POI, the PROTAC, and the E3 ligase is a critical step for successful protein degradation. The fluorescence properties of the Cy5 linker can be exploited to study this process using techniques like Fluorescence Polarization (FP) or Förster Resonance Energy Transfer (FRET).

Experimental Protocol: Fluorescence Polarization Assay for Ternary Complex Formation

Principle: FP measures the change in the tumbling rate of a fluorescent molecule upon binding to a larger molecule. In this context, a fluorescent PROTAC will have a low FP value. When it binds to the POI and/or the E3 ligase to form a larger complex, its tumbling will slow down, resulting in an increased FP value.

Materials:

-

Purified fluorescent PROTAC

-

Purified POI

-

Purified E3 ligase complex (e.g., VHL-ElonginB-ElonginC)

-

Assay buffer (e.g., PBS with 0.01% Tween-20)

-

Microplate reader with FP capabilities

Procedure:

-

Binary Binding (PROTAC and POI):

-

Prepare a solution of the fluorescent PROTAC at a constant concentration (e.g., 10 nM).

-

Serially dilute the POI.

-

Mix the PROTAC and the POI dilutions in a microplate.

-

Incubate to reach equilibrium.

-

Measure the fluorescence polarization.

-

Plot the FP values against the POI concentration to determine the binding affinity (Kd).

-

-

Ternary Complex Formation:

-

Prepare a solution of the fluorescent PROTAC and a saturating concentration of the POI.

-

Serially dilute the E3 ligase complex.

-

Mix the PROTAC-POI solution with the E3 ligase dilutions.

-

Incubate and measure the fluorescence polarization.

-

An increase in FP upon addition of the E3 ligase indicates the formation of the ternary complex.

-

Quantifying PROTAC Efficacy

The ultimate measure of a PROTAC's effectiveness is its ability to induce the degradation of the target protein. The efficacy of a PROTAC is typically characterized by two key parameters: DC50 (the concentration required to degrade 50% of the target protein) and Dmax (the maximum percentage of protein degradation achieved).

Workflow for Determining PROTAC Efficacy:

A representative table of quantitative data for a hypothetical fluorescent PROTAC is shown in Table 2.

| Parameter | Description | Representative Value |

| DC50 | Concentration for 50% protein degradation | 10 - 100 nM |

| Dmax | Maximum percentage of protein degradation | > 90% |

Conclusion

This compound is a versatile and powerful tool for researchers in the field of targeted protein degradation. Its unique combination of a fluorescent reporter, flexible PEG linkers, and bifunctional reactivity enables not only the synthesis of potent PROTACs but also the detailed investigation of their mechanism of action through advanced bioimaging and biophysical techniques. This in-depth understanding is crucial for the rational design and optimization of next-generation protein degraders for therapeutic and research applications.

References

- 1. Dynamic Detection of the E3-PROTAC-Target Protein Ternary Complex In Vitro and In Vivovia Bimolecular Fluorescence Complementation - PMC [pmc.ncbi.nlm.nih.gov]

- 2. This compound | CAS: 2107273-82-3 | AxisPharm [axispharm.com]

- 3. This compound|Other Targets Inhitibor&Antagonist&Agonist|DC Chemicals [dcchemicals.com]

- 4. This compound - CD Bioparticles [cd-bioparticles.net]

- 5. researchgate.net [researchgate.net]

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 excitation and emission spectra

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectral properties and applications of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a fluorescent dye commonly utilized in biological research and drug development. The document details its excitation and emission characteristics, provides standardized experimental protocols for its use, and illustrates a typical bioconjugation workflow.

Core Properties and Spectral Data

This compound is a near-infrared cyanine (B1664457) dye functionalized with two polyethylene (B3416737) glycol (PEG3) chains, each terminating in a carboxylic acid. This structure imparts good water solubility, a desirable characteristic for biological applications, while the terminal carboxylic acids provide reactive handles for covalent attachment to biomolecules. The Cy5 fluorophore is well-established for its brightness and photostability, making it suitable for a range of fluorescence-based assays.

Spectral Characteristics

The key spectral properties of this compound are summarized in the table below. These values are critical for selecting appropriate excitation sources (e.g., lasers, LEDs) and emission filters for fluorescence microscopy, flow cytometry, and other detection methods.

| Parameter | Value | Reference |

| Excitation Maximum (λex) | 649 nm | [][2] |

| Emission Maximum (λem) | 667 nm | [][2] |

| Extinction Coefficient | ~250,000 cm⁻¹M⁻¹ | [3] |

| Quantum Yield (Φ) | ~0.27 | [3] |

| Recommended Laser Line | 633 nm, 635 nm, or 640 nm | |

| Common Emission Filter | 660/20 nm | [3] |

Experimental Protocols

This section outlines detailed methodologies for the characterization and application of this compound.

Protocol 1: Determination of Excitation and Emission Spectra

This protocol describes the procedure for measuring the fluorescence excitation and emission spectra of the dye using a spectrofluorometer.

Materials:

-

This compound

-

Anhydrous Dimethyl Sulfoxide (DMSO)

-

Phosphate-Buffered Saline (PBS), pH 7.4

-

Spectrofluorometer with excitation and emission monochromators

-

Quartz cuvettes (1 cm path length)

Procedure:

-

Stock Solution Preparation: Prepare a 1 mM stock solution of this compound in anhydrous DMSO. Ensure the dye is fully dissolved by vortexing. Protect the solution from light.

-

Working Solution Preparation: Dilute the stock solution in PBS (pH 7.4) to a final concentration of 1 µM. The absorbance at the excitation maximum should be below 0.1 to avoid inner filter effects.

-

Emission Spectrum Measurement:

-

Set the excitation monochromator to the known maximum absorption wavelength (649 nm)[].

-

Scan the emission monochromator across a wavelength range of 655 nm to 800 nm.

-

Record the fluorescence intensity at each emission wavelength. The peak of this spectrum represents the emission maximum (λem).

-

-

Excitation Spectrum Measurement:

-

Set the emission monochromator to the determined emission maximum (approximately 667 nm)[].

-

Scan the excitation monochromator across a wavelength range of 550 nm to 660 nm.

-

Record the fluorescence intensity at each excitation wavelength. The peak of this spectrum represents the excitation maximum (λex).

-

-

Data Analysis: Plot fluorescence intensity versus wavelength for both scans to visualize the excitation and emission spectra.

Protocol 2: Antibody Labeling via Amine Coupling

This protocol details the conjugation of this compound to a primary antibody. The process involves two main stages: activation of the dye's carboxylic acid groups to form an N-hydroxysuccinimide (NHS) ester, followed by the reaction of the activated dye with primary amines on the antibody.

Materials:

-

This compound

-

Antibody of interest (in an amine-free buffer, e.g., PBS)

-

N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride (EDC)

-

N-hydroxysuccinimide (NHS)

-

Anhydrous Dimethylformamide (DMF)

-

Reaction Buffer: 0.1 M sodium bicarbonate, pH 8.3-8.5

-

Quenching Buffer: 1 M Tris-HCl, pH 8.0

-

Size-exclusion chromatography column (e.g., Sephadex G-25) for purification

Procedure:

-

Antibody Preparation: Prepare the antibody at a concentration of 2-5 mg/mL in the reaction buffer. If the antibody is in a buffer containing primary amines (e.g., Tris), it must be exchanged into the reaction buffer.

-

Dye Activation (NHS Ester Formation):

-

Dissolve this compound, EDC, and NHS in anhydrous DMF to prepare stock solutions.

-

In a light-protected microcentrifuge tube, combine the dye, EDC, and NHS in a molar ratio of 1:1.2:1.2.

-

Incubate at room temperature for 1 hour to allow for the formation of the NHS ester.

-

-

Conjugation Reaction:

-

Slowly add the activated dye solution to the antibody solution while gently stirring. A typical starting molar ratio of dye to antibody is 10:1 to 20:1, which should be optimized for the specific antibody.

-

Incubate the reaction for 1-2 hours at room temperature, protected from light.

-

-

Reaction Quenching: Add the quenching buffer to a final concentration of 50-100 mM to consume any unreacted NHS-esterified dye. Incubate for 15-30 minutes.

-

Purification: Separate the labeled antibody from unreacted dye and byproducts using a size-exclusion chromatography column equilibrated with PBS. Collect the fractions containing the purified antibody-dye conjugate.

-

Characterization (Degree of Labeling):

-

Measure the absorbance of the conjugate at 280 nm (for protein) and 649 nm (for Cy5).

-

Calculate the degree of labeling (DOL), which is the average number of dye molecules per antibody, using the Beer-Lambert law and a correction factor for the dye's absorbance at 280 nm.

-

Visualizations

The following diagrams illustrate the experimental workflows described in the protocols.

Caption: Workflow for antibody conjugation with this compound.

References

In-depth Technical Guide: N,N'-bis-(acid-PEG3)-Benzothiazole Cy5

For Researchers, Scientists, and Drug Development Professionals

Introduction

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a specialized chemical compound designed for advanced applications in biomedical research and drug development. It is a bifunctional molecule that integrates a fluorescent cyanine (B1664457) 5 (Cy5) dye with two terminal carboxylic acid groups through hydrophilic polyethylene (B3416737) glycol (PEG) linkers. This unique structure makes it particularly valuable as a fluorescent, PEG-based linker for the synthesis of Proteolysis Targeting Chimeras (PROTACs).

PROTACs are an emerging therapeutic modality that utilize the cell's own ubiquitin-proteasome system to selectively degrade target proteins.[1] A PROTAC molecule typically consists of a ligand that binds to a target protein and another ligand that recruits an E3 ubiquitin ligase, connected by a linker. The linker is a critical component that influences the solubility, cell permeability, and efficacy of the PROTAC.

The incorporation of a Cy5 dye into the linker, as in this compound, allows for the tracking and visualization of the PROTAC molecule in various experimental settings, including cell-based assays and in vivo imaging. The PEG3 linkers enhance the solubility and pharmacokinetic properties of the resulting PROTAC conjugate.

Core Structure and Properties

The core structure of this compound consists of a central benzothiazole-based Cy5 fluorophore. Attached to the nitrogen atoms of the benzothiazole (B30560) and the indolenine ring system are two PEG3 chains, each terminated with a carboxylic acid group.

Chemical and Physical Properties

A summary of the key quantitative data for this compound is presented in the table below. This information is compiled from various chemical supplier databases.

| Property | Value | Reference(s) |

| CAS Number | 2107273-82-3 | [2][][4] |

| Molecular Formula | C₃₇H₄₇ClN₂O₁₀S₂ | [2] |

| Molecular Weight | 779.4 g/mol | [2] |

| Purity | ≥98% | [2] |

| Appearance | Solid | |

| Solubility | Water, DMSO, DMF, DCM | [2] |

| Storage Conditions | -20°C | [2] |

Spectroscopic Properties

The fluorescent properties of the integrated Cy5 dye are crucial for its application.

| Property | Value | Reference(s) |

| Excitation Maximum (λex) | 649 nm | [2] |

| Emission Maximum (λem) | 667 nm | [2] |

| Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [2] |

Applications in Drug Discovery and Research

The primary application of this compound is as a bifunctional linker in the synthesis of PROTACs. Its two terminal carboxylic acid groups allow for conjugation with amine-containing molecules, such as ligands for target proteins and E3 ligases.

PROTAC Synthesis Workflow

The general workflow for synthesizing a fluorescent PROTAC using this linker involves standard amide coupling reactions.

Mechanism of Action of the Resulting PROTAC

Once synthesized, the fluorescent PROTAC can be introduced into a biological system to induce the degradation of a target protein. The Cy5 fluorophore allows for the visualization of this process.

Experimental Protocols

As of the latest literature review, no specific research articles have been published detailing the experimental use of this compound (CAS 2107273-82-3). Therefore, detailed, validated experimental protocols for its use in a specific context are not available. The following is a general, theoretical protocol for the conjugation of this linker to an amine-containing molecule. This protocol should be optimized for each specific application.

General Amide Coupling Protocol

This protocol describes a general method for coupling one of the carboxylic acid groups of the linker to a primary amine on a target molecule (e.g., a POI ligand).

Materials:

-

This compound

-

Amine-containing molecule of interest

-

Anhydrous Dimethylformamide (DMF)

-

N,N'-Diisopropylethylamine (DIPEA)

-

(Benzotriazol-1-yl-oxytripyrrolidinophosphonium hexafluorophosphate) (HATU) or a similar coupling agent

-

Inert gas (e.g., Argon or Nitrogen)

-

Reverse-phase HPLC for purification

Procedure:

-

In a clean, dry reaction vial under an inert atmosphere, dissolve this compound in anhydrous DMF.

-

Add the amine-containing molecule of interest to the solution. A slight molar excess of the linker may be used to favor the mono-conjugated product.

-

Add 3-4 molar equivalents of DIPEA to the reaction mixture.

-

In a separate vial, dissolve a slight molar excess of HATU (relative to the carboxylic acid groups being activated) in anhydrous DMF.

-

Slowly add the HATU solution to the reaction mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by LC-MS.

-

Upon completion, quench the reaction by adding a small amount of water.

-

Purify the reaction mixture using reverse-phase HPLC to isolate the desired conjugate.

-

Characterize the final product by mass spectrometry and NMR.

Note: To synthesize a complete PROTAC, this procedure would be followed by a second, similar coupling reaction to attach the E3 ligase ligand to the remaining carboxylic acid group on the mono-conjugated intermediate.

Conclusion

This compound is a promising and versatile tool for the development of fluorescent PROTACs. Its bifunctional nature, coupled with the inherent fluorescent properties of the Cy5 core and the beneficial characteristics of the PEG linkers, makes it a valuable reagent for researchers in the field of targeted protein degradation. While specific applications in the peer-reviewed literature are yet to be documented, its structure and properties suggest a high potential for enabling novel research in drug discovery and chemical biology, particularly in studies requiring the visualization and tracking of PROTAC molecules. Researchers are encouraged to adapt and optimize standard bioconjugation techniques to incorporate this linker into their specific research applications.

References

N,N'-bis-(acid-PEG3)-Benzothiazole Cy5: A Technical Guide to Solubility and Stability

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the solubility and stability of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a fluorescent dye increasingly utilized in biological imaging and as a component in bioconjugates and proteolysis-targeting chimeras (PROTACs). Understanding these core physicochemical properties is critical for its effective application in research and drug development, ensuring reproducibility and reliability of experimental results.

Core Properties of this compound

This compound is a derivative of the cyanine (B1664457) dye Cy5, featuring two carboxylic acid-terminated polyethylene (B3416737) glycol (PEG3) chains. This structural modification significantly influences its physical and chemical characteristics.

Key Structural Features:

-

Benzothiazole (B30560) Core: Forms the basis of the chromophore responsible for its fluorescent properties.

-

Polymethine Chain: The conjugated bridge between the two benzothiazole rings determines the absorption and emission wavelengths.

-

Cy5 Fluorophore: Provides strong fluorescence in the far-red region of the spectrum, which is advantageous for biological applications due to reduced autofluorescence from tissues and cells[1].

-

bis-(acid-PEG3) Chains: The two PEGylated chains with terminal carboxylic acids enhance hydrophilicity and provide reactive handles for conjugation to biomolecules.

Solubility Profile

The solubility of a fluorescent probe is a critical parameter for its application in biological systems, which are predominantly aqueous. The presence of the hydrophilic PEG chains in this compound significantly enhances its solubility in aqueous media compared to non-PEGylated cyanine dyes[2][3][4].

Table 1: Qualitative and Expected Solubility of this compound

| Solvent | Solubility | Remarks |

| Water | Soluble | The hydrophilic PEG spacer increases solubility in aqueous media[2][5][6]. PEGylation is a known strategy to improve the water-solubility of cyanine dyes[7]. |

| Dimethyl Sulfoxide (DMSO) | Soluble | Commonly used as a solvent for cyanine dyes[5][6]. |

| Dimethylformamide (DMF) | Soluble | Another common organic solvent for cyanine dyes[5][6]. |

| Dichloromethane (DCM) | Soluble | Mentioned as a solvent by commercial suppliers[5][6]. |

It is important to note that while PEGylation improves water solubility, the aggregation of cyanine dyes can still occur at high concentrations in aqueous buffers, potentially affecting their fluorescent properties[8].

Stability Characteristics

The stability of fluorescent dyes is paramount for obtaining reliable and reproducible data, particularly in applications requiring long-term imaging or harsh experimental conditions. The primary stability concerns for cyanine dyes like this compound are photostability and chemical stability.

Photostability

Photobleaching, the irreversible photo-induced degradation of a fluorophore, is a significant consideration for all cyanine dyes[1]. The rate of photobleaching is influenced by several factors, including:

-

Light Intensity: Higher excitation light intensity leads to faster photobleaching.

-

Oxygen Concentration: The presence of molecular oxygen can lead to the formation of reactive oxygen species (ROS) that degrade the dye.

-

Chemical Environment: The local environment, including the presence of oxidizing or reducing agents, can affect photostability.

While specific photostability data for this compound is not available, studies on Cy5 and its derivatives provide valuable insights. The conjugation of protective agents can enhance the photostability of Cy5[9].

Chemical Stability

The chemical stability of this compound can be influenced by pH, temperature, and the presence of reactive chemical species.

-

pH Stability: Cyanine dyes are generally stable over a wide pH range. However, extreme pH values can lead to degradation.

-

Thermal Stability: While specific data is lacking, cyanine dyes can be sensitive to high temperatures. For storage, temperatures of -20°C are typically recommended to ensure long-term stability[5][6].

-

Oxidative Stability: Cyanine dyes are susceptible to oxidation, particularly by ozone and reactive oxygen species[10]. The polymethine chain is a primary site of oxidative degradation.

Table 2: Factors Affecting the Stability of Benzothiazole Cy5 Dyes

| Factor | Effect on Stability | Mitigation Strategies |

| Light Exposure | Photobleaching (irreversible loss of fluorescence) | Use of antifade reagents, minimizing light exposure, using lower laser power. |

| Ozone | Degradation of the cyanine core | Conducting experiments in an ozone-free environment. |

| Reactive Oxygen Species (ROS) | Oxidation and degradation of the dye | Use of ROS scavengers in the imaging medium. |

| Extreme pH | Potential for hydrolysis or degradation | Maintain a stable, near-neutral pH in experiments. |

| Elevated Temperature | Potential for thermal degradation | Store stock solutions at recommended low temperatures (e.g., -20°C). |

Experimental Protocols

For researchers and drug development professionals who need to quantify the solubility and stability of this compound for their specific applications, the following general protocols can be adapted.

Protocol for Determining Aqueous Solubility

This protocol is based on the shake-flask method, a standard for determining thermodynamic solubility[11].

Materials:

-

This compound

-

Phosphate-buffered saline (PBS), pH 7.4

-

Vortex mixer

-

Thermostatic shaker incubator

-

Centrifuge

-

UV-Vis spectrophotometer

-

0.22 µm syringe filters

Procedure:

-

Prepare a series of vials with a known volume of PBS (e.g., 1 mL).

-

Add an excess amount of this compound to each vial to create a saturated solution.

-

Tightly cap the vials and place them in a thermostatic shaker incubator set at a constant temperature (e.g., 25°C or 37°C).

-

Agitate the samples for a sufficient time to reach equilibrium (typically 24-48 hours).

-

After incubation, centrifuge the samples at high speed to pellet the excess solid.

-

Carefully collect the supernatant and filter it through a 0.22 µm syringe filter to remove any remaining particulate matter.

-

Prepare a series of dilutions of the filtered supernatant in PBS.

-

Measure the absorbance of the dilutions using a UV-Vis spectrophotometer at the maximum absorbance wavelength of the dye (around 649 nm).

-

Create a standard curve using known concentrations of the dye to determine the concentration of the saturated solution.

-

The solubility is expressed as the concentration of the saturated solution (e.g., in mg/mL or µM).

Protocol for Assessing Photostability

This protocol provides a method to quantify the photobleaching rate of the dye under specific illumination conditions.

Materials:

-

Solution of this compound at a known concentration in a relevant buffer (e.g., PBS).

-

Fluorometer or fluorescence microscope with a suitable laser line for excitation (e.g., 633 nm or 647 nm) and an appropriate emission filter.

-

Quartz cuvette or microscope slide.

Procedure:

-

Place the dye solution in the cuvette or prepare a sample on a microscope slide.

-

Set the excitation light source to a constant and relevant power level.

-

Continuously illuminate the sample with the excitation light.

-

Record the fluorescence intensity at regular time intervals over a prolonged period.

-

Plot the normalized fluorescence intensity as a function of illumination time.

-

The data can be fitted to an exponential decay function to determine the photobleaching half-life (τ₁/₂), which is the time it takes for the fluorescence intensity to decrease by 50%.

Visualizing Key Concepts

Potential Degradation Pathway

The polymethine chain of cyanine dyes is susceptible to oxidative cleavage, which is a primary degradation pathway leading to loss of fluorescence.

Caption: Oxidative degradation pathway of Benzothiazole Cy5.

Experimental Workflow for Stability Assessment

A logical workflow is crucial for systematically evaluating the stability of the fluorescent dye under various conditions.

Caption: Workflow for assessing the stability of fluorescent dyes.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. UV/chlorine process for degradation of benzothiazole and benzotriazole in water: Efficiency, mechanism and toxicity evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. Enhanced Aqueous Solubility of Long Wavelength Voltage-Sensitive Dyes by Covalent Attachment of Polyethylene Glycol - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Catalytic Oxidation Process for the Degradation of Synthetic Dyes: An Overview | MDPI [mdpi.com]

- 5. researchgate.net [researchgate.net]

- 6. researchgate.net [researchgate.net]

- 7. Cyanine Dyes for Photo-Thermal Therapy: A Comparison of Synthetic Liposomes and Natural Erythrocyte-Based Carriers - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. cyanine fluorophore derivatives with enhanced photostability - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 11. sigmaaldrich.com [sigmaaldrich.com]

For Researchers, Scientists, and Drug Development Professionals

An In-Depth Technical Guide on N,N'-bis-(acid-PEG3)-Benzothiazole Cy5: A Fluorescent Linker for Proteolysis Targeting Chimeras (PROTACs)

This guide provides a comprehensive overview of this compound, detailing its chemical properties, mechanism of action within the context of PROTAC technology, and its applications in targeted protein degradation and bio-imaging.

Introduction to this compound

This compound is a specialized chemical tool primarily utilized as a linker in the synthesis of Proteolysis Targeting Chimeras (PROTACs). It is a polyethylene (B3416737) glycol-based (PEGylated) molecule that incorporates a Cy5 fluorescent dye. The key features of this molecule are its two terminal carboxylic acid groups, which serve as reactive handles for conjugation, a flexible PEG3 spacer to increase solubility and optimize ternary complex formation, and the integrated Cy5 fluorophore for visualization and tracking.

PROTACs are heterobifunctional molecules that consist of two ligands connected by a linker. One ligand binds to a target protein of interest, and the other recruits an E3 ubiquitin ligase. The primary function of the PROTAC is to bring the target protein into close proximity with the E3 ligase, leading to the ubiquitination and subsequent degradation of the target protein by the proteasome.

Core Mechanism of Action: The Role in PROTAC Function

The mechanism of action of this compound is intrinsically linked to the function of the PROTAC it helps create. It does not have a standalone biological activity but is a critical component that enables the PROTAC's function. The overall mechanism is a multi-step process within the cell's ubiquitin-proteasome system.

The PROTAC-mediated protein degradation pathway proceeds as follows:

-

Ternary Complex Formation: The PROTAC molecule, containing the this compound linker, simultaneously binds to the target protein and an E3 ubiquitin ligase, forming a ternary complex. The PEG3 linker provides the necessary length and flexibility to allow for optimal orientation of the two proteins.

-

Ubiquitination of the Target Protein: Once the ternary complex is formed, the E3 ligase facilitates the transfer of ubiquitin molecules from a ubiquitin-conjugating enzyme (E2) to lysine (B10760008) residues on the surface of the target protein. This process is repeated to form a polyubiquitin (B1169507) chain.

-

Recognition by the Proteasome: The polyubiquitinated target protein is then recognized by the 26S proteasome, the cell's primary machinery for protein degradation.

-

Protein Degradation: The proteasome unfolds and degrades the target protein into small peptides, while the PROTAC molecule and the E3 ligase are released and can participate in further rounds of degradation.

The integrated Cy5 dye allows for the visualization of these processes, enabling researchers to track the localization of the PROTAC within the cell and monitor its interaction with the target protein.

Caption: The PROTAC mechanism of action, illustrating the formation of a ternary complex, ubiquitination, and subsequent degradation of the target protein.

Physicochemical and Spectroscopic Properties

The properties of this compound make it a versatile tool for PROTAC development.

| Property | Value | Reference |

| Molecular Formula | C37H47ClN2O10S2 | [1][2] |

| Molecular Weight | 779.4 g/mol | [1][2] |

| CAS Number | 2107273-82-3 | [1][2] |

| Purity | ≥98% | [1][2] |

| Excitation Maximum (λex) | 649 nm | [1][3][] |

| Emission Maximum (λem) | 667 nm | [1][3][] |

| Extinction Coefficient | 170,000 cm⁻¹M⁻¹ | [1] |

| Solubility | Water, DMSO, DMF, DCM | [1][] |

| Storage Conditions | -20°C | [1][] |

| Reactive Groups | 2x Carboxylic Acid (-COOH) | [1][3][] |

Experimental Protocols

General Protocol for PROTAC Synthesis

This protocol describes a general method for conjugating this compound to two different amine-containing ligands (e.g., a target protein binder and an E3 ligase binder).

Materials:

-

This compound

-

Amine-containing target protein ligand

-

Amine-containing E3 ligase ligand

-

Coupling agents (e.g., EDC, HATU)

-

Anhydrous DMF or DMSO

-

DIEA (N,N-Diisopropylethylamine)

-

HPLC for purification

Procedure:

-

Activation of Carboxylic Acid Groups:

-

Dissolve this compound in anhydrous DMF.

-

Add a coupling agent such as HATU (1.5 equivalents per carboxylic acid group) and DIEA (3 equivalents per carboxylic acid group).

-

Stir the reaction mixture at room temperature for 30 minutes to activate the carboxylic acid groups, forming an active ester.

-

-

Conjugation to Ligands:

-

In separate reaction vessels, dissolve the amine-containing target protein ligand and the amine-containing E3 ligase ligand in anhydrous DMF.

-

Slowly add the activated linker solution to each of the ligand solutions. The stoichiometry will need to be optimized, but a step-wise addition is often preferred to control the reaction.

-

Allow the reactions to proceed at room temperature for 2-4 hours, or until completion as monitored by LC-MS.

-

-

Purification:

-

Quench the reaction by adding a small amount of water.

-

Purify the resulting PROTAC conjugate using reverse-phase HPLC.

-

Collect the fractions containing the desired product and confirm its identity and purity by LC-MS and NMR.

-

-

Storage:

-

Lyophilize the purified PROTAC and store it at -20°C or -80°C, protected from light.

-

Caption: A generalized workflow for the synthesis of a PROTAC using this compound.

In Vitro Imaging Protocol

This protocol outlines a general procedure for visualizing the cellular uptake and localization of a PROTAC synthesized with the Cy5-labeled linker.

Materials:

-

Cells of interest cultured on glass-bottom dishes

-

Cy5-labeled PROTAC

-

Hoechst 33342 or DAPI for nuclear staining

-

Confocal microscope with appropriate laser lines and filters for Cy5 and DAPI/Hoechst

Procedure:

-

Cell Seeding: Seed the cells of interest onto glass-bottom dishes and allow them to adhere overnight.

-

PROTAC Treatment: Treat the cells with the desired concentration of the Cy5-labeled PROTAC and incubate for the desired time period (e.g., 1-4 hours).

-

Nuclear Staining: In the last 15-30 minutes of incubation, add Hoechst 33342 or DAPI to the media to stain the cell nuclei.

-

Washing: Gently wash the cells two to three times with pre-warmed PBS or live-cell imaging media to remove any unbound PROTAC and dye.

-

Imaging: Immediately image the cells using a confocal microscope. Use the appropriate laser lines for Cy5 (e.g., 633 nm or 640 nm) and DAPI/Hoechst (e.g., 405 nm).

-

Image Analysis: Analyze the images to determine the subcellular localization of the Cy5-PROTAC (e.g., cytoplasm, nucleus, specific organelles).

Conclusion

This compound is a valuable chemical probe for researchers in the field of targeted protein degradation. Its bifunctional nature allows for the straightforward synthesis of PROTACs, while the integrated PEG linker enhances solubility and the Cy5 fluorophore provides a powerful means for visualization and mechanistic studies. This combination of features makes it an important tool for the development and evaluation of novel therapeutics based on PROTAC technology.

References

The Versatility of Benzothiazole Cyanine Dyes: A Technical Guide for Researchers

Abstract

Benzothiazole (B30560) cyanine (B1664457) dyes represent a versatile class of organic compounds with broad applications in biomedical research and diagnostics. Their unique photophysical properties, including strong fluorescence and environmental sensitivity, make them invaluable tools for researchers, scientists, and drug development professionals. This technical guide provides an in-depth overview of the core applications of benzothiazole cyanine dyes, with a focus on their use as fluorescent probes, in bioimaging, and as chemosensors. Detailed experimental protocols, quantitative data summaries, and visualizations of key mechanisms and workflows are presented to facilitate their practical implementation in a research setting.

Introduction to Benzothiazole Cyanine Dyes

Benzothiazole and its derivatives are a prominent class of heterocyclic compounds with extensive applications in medicine, photography, and agriculture.[1][2][3] When incorporated into the structure of cyanine dyes, they give rise to molecules with advantageous photophysical properties, including high quantum yields, large Stokes shifts, and high molar extinction coefficients.[3] Cyanine dyes, in general, consist of two nitrogen centers connected by a conjugated chain of an odd number of methine carbons.[1] The length of this polymethine chain is a key determinant of the dye's absorption and emission wavelengths; for instance, monomethine and trimethine cyanines typically absorb in the visible region (500–600 nm), while each additional vinyl group (–CH=CH–) induces a bathochromic shift of approximately 100 nm, pushing the absorption of penta- and heptamethine cyanines into the near-infrared (NIR) region (700–800 nm).[1] This tunability, combined with their sensitivity to the microenvironment, underpins their wide utility in research.

Core Applications in Research

The unique characteristics of benzothiazole cyanine dyes have led to their adoption in a multitude of research applications.

Fluorescent Probes for Nucleic Acids

A significant application of benzothiazole cyanine dyes is in the detection and characterization of nucleic acids.[1] Many of these dyes exhibit negligible fluorescence in aqueous solutions but experience a substantial enhancement in fluorescence upon binding to DNA or RNA.[1] This "light-up" property is highly desirable for reducing background signal in assays.[4]

The binding mechanism can vary, with some planar, cationic monomethine cyanine dyes intercalating between adjacent base pairs of DNA.[1] Increasing the cationic charge on the dye molecule can enhance its binding affinity to the negatively charged nucleic acid backbone.[1] Homodimeric cyanine dyes can even bis-intercalate, providing extra stability to the dye-nucleic acid complex.[1] Certain analogs of benzothiazole orange (BO) have been shown to efficiently distinguish between G-quadruplexes and single-stranded DNA.[4] For example, BO can exhibit a 160-fold increase in fluorescence quantum yield when complexed with the thrombin-binding aptamer, which forms a G-quadruplex structure.[4]

Bioimaging Agents

The development of stable, highly specific, and sensitive optical probes is crucial for non-invasive disease visualization.[5] Benzothiazole cyanine dyes, particularly those that fluoresce in the near-infrared (NIR) region, are attractive candidates for in vivo imaging.[5][6] The NIR window offers reduced background autofluorescence and deeper tissue penetration.[5][6] By modifying the functionalities on the benzothiazole aromatic ring or the substituents on the benzothiazolium nitrogen atom, researchers can fine-tune the imaging properties of these dyes, leading to the development of promising agents for applications such as brain imaging.[5][6] Quinolinium-benzothiazole based compounds are a versatile class of these dyes with significant potential in biomedical imaging.[7]

Chemosensors

The sensitivity of their fluorescence to the local environment makes benzothiazole cyanine dyes excellent scaffolds for the development of chemosensors for various analytes. By incorporating specific recognition moieties, these dyes can be engineered to detect metal ions (e.g., Hg²⁺, Cu²⁺), anions (e.g., CN⁻), and small molecules (e.g., H₂O₂, peroxynitrite).[8][9][10][11][12] The detection mechanism often involves a change in the dye's photophysical properties, such as a "turn-on" or ratiometric fluorescence response, or a colorimetric shift upon binding to the target analyte.[9][10][11][12] For instance, a benzothiazole-based probe was designed with two different reaction sites to distinguish between Hg²⁺ and Cu²⁺, showing a ratiometric fluorescent response to Hg²⁺ and fluorescence quenching with Cu²⁺.[12]

Photodynamic Therapy (PDT)

Benzothiazole-derived unsymmetrical squaraine cyanine dyes are being investigated as photosensitizers for photodynamic therapy (PDT), a cancer treatment modality.[13] These dyes can be designed to have strong absorption in the tissue transparency spectral region (650–850 nm).[13] Upon irradiation with light of a specific wavelength, they can generate reactive oxygen species (ROS) that induce cytotoxicity in cancer cells.[13] The phototherapeutic potential of these compounds is evidenced by their cytotoxic activity against tumor cell lines.[13]

Quantitative Data Summary

The photophysical properties of benzothiazole cyanine dyes are central to their application. The following tables summarize key quantitative data for a selection of these dyes.

| Dye/Probe Name | Analyte/Application | Absorption Max (λ_abs, nm) | Emission Max (λ_em, nm) | Stokes Shift (nm) | Quantum Yield (Φ) | Reference |

| Trimethine Benzothiazole Cyanine Dyes (8, 9, 10) | Nucleic Acid Probe | 629-635 | 656-672 | 23-37 | <0.021 (in ethanol) | [14] |

| Benzothiazole Orange (BO) in complex with TBA31 | G-quadruplex DNA | - | - | - | 160-fold enhancement | [4] |

| 2,4-bisubstituted BO derivative in complex with G4s | G-quadruplex DNA | - | - | - | 0.04-0.28 | [4] |

| BOXTO bound to mixed sequence DNA | DNA Minor Groove Binder | - | - | - | 0.52 | [15] |

| pH-sensitive pentamethine cyanine dyes | pH Probes | 630-670 | 630-670 | - | 0.09-0.17 | [16] |

| Iodoquinoline- and Benzothiazole-Derived Squaraine Dyes (10-13) | Photodynamic Therapy | 650-850 | - | - | - | [13] |

| Benzothiazole-based probe (BID) | Cyanide (CN⁻) | - | 610-632 | - | - | [10] |

| Benzothiazole-based chemosensors (BS1, BS2) | Peroxynitrite (ONOO⁻) | - | 430 ("turn-on") | - | - | [11] |

| Benzothiazole-based AIE probe (BT-BO) | Hydrogen Peroxide (H₂O₂) | - | 604 | - | - | [17] |

Experimental Protocols

Detailed methodologies are crucial for the successful application of these dyes. The following sections provide protocols for key experiments.

Synthesis of a Monomethine Benzothiazole Cyanine Dye

This protocol describes a general method for the synthesis of monomethine cyanine dyes.

Materials:

-

N-alkyl-2-methylbenzothiazolium salt

-

2- or 4-chloropyridinium or quinolinium substrate

-

Basic medium (e.g., triethylamine)

-

Polar solvent (e.g., methanol)

Procedure:

-

Dissolve the N-alkyl-2-methylbenzothiazolium salt and the 2- or 4-chloropyridinium or quinolinium substrate in a suitable polar solvent.

-

Add a basic medium, such as triethylamine, to the reaction mixture.

-

Heat the mixture under reflux for an appropriate time, monitoring the reaction progress by thin-layer chromatography (TLC).

-

After the reaction is complete, cool the mixture and isolate the product by precipitation or crystallization.

-

Purify the synthesized dye using techniques such as recrystallization or column chromatography.

This method can be adapted to synthesize dicationic and tricationic benzothiazole cyanine dyes, which can exhibit increased water solubility.[1]

In Vitro Cellular Imaging Protocol

This protocol outlines a general procedure for using a benzothiazole cyanine dye for cellular imaging.

Materials:

-

Cancer cell line (e.g., HeLa, HepG2)

-

Cell culture medium (e.g., DMEM) with supplements (e.g., FBS, penicillin-streptomycin)

-

Benzothiazole cyanine dye probe stock solution (in DMSO)

-

Phosphate-buffered saline (PBS)

-

Fluorescence microscope

Procedure:

-

Cell Culture: Seed the cells in a suitable imaging dish or plate and culture them until they reach the desired confluency.

-

Probe Incubation: Prepare a working solution of the benzothiazole cyanine dye probe in the cell culture medium. Remove the existing medium from the cells and add the probe-containing medium. Incubate the cells for a specific period (e.g., 30 minutes) at 37°C in a CO₂ incubator.

-

Washing: Remove the probe solution and wash the cells twice with PBS to remove any unbound probe.

-

Imaging: Add fresh PBS or culture medium to the cells and observe them under a fluorescence microscope using the appropriate filter set for the dye's excitation and emission wavelengths.

This general protocol can be adapted for specific probes targeting different cellular components or analytes. For instance, for ion detection, cells can be co-incubated with the target ion.[7]

In Vitro Cytotoxicity Assay

This protocol is for assessing the cytotoxicity of benzothiazole cyanine dyes, which is particularly relevant for therapeutic applications like PDT.

Materials:

-

Cancer cell line

-

96-well plates

-

Benzothiazole cyanine dye compound

-

Cell culture medium

-

MTT or other viability assay reagent

Procedure:

-

Cell Seeding: Seed the cells into a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours.

-

Compound Treatment: Prepare serial dilutions of the benzothiazole cyanine compound in the culture medium. Add the different concentrations of the compound to the wells and incubate for a specified period (e.g., 24-48 hours).

-

Viability Assay: Perform a cell viability assay, such as the MTT assay, according to the manufacturer's instructions.

-

Data Analysis: Measure the absorbance and calculate the cell viability as a percentage of the control (untreated cells). The half-maximal inhibitory concentration (IC₅₀) can then be determined.[7][13]

Visualizing Mechanisms and Workflows

Graphical representations of complex processes can greatly aid in their understanding. The following diagrams, created using the DOT language, illustrate key concepts related to benzothiazole cyanine dyes.

Caption: Synthetic pathway for unsymmetrical squaraine cyanine dyes.

Caption: General mechanism of a "turn-on" fluorescent chemosensor.

Caption: Experimental workflow for in vitro cellular imaging.

Conclusion

Benzothiazole cyanine dyes are a powerful and adaptable class of molecules with significant utility in modern research. Their tunable photophysical properties and sensitivity to their environment have enabled the development of sophisticated tools for nucleic acid detection, advanced bioimaging, and the sensing of biologically relevant analytes. As research continues to push the boundaries of sensitivity and specificity, the rational design and synthesis of novel benzothiazole cyanine dyes will undoubtedly lead to even more innovative applications in the fields of biology, medicine, and materials science. This guide provides a foundational understanding and practical protocols to encourage the broader adoption and exploration of these versatile fluorescent compounds.

References

- 1. chemistryjournal.in [chemistryjournal.in]

- 2. thematicsjournals.in [thematicsjournals.in]

- 3. researchgate.net [researchgate.net]

- 4. Benzothiazole-based cyanines as fluorescent "light-up" probes for duplex and quadruplex DNA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. DSpace [scholarworks.gsu.edu]

- 6. Synthesis of Novel Fluorescent Benzothiazole Cyanine Dyes as Potential Imaging Agents | Semantic Scholar [semanticscholar.org]

- 7. benchchem.com [benchchem.com]

- 8. researchgate.net [researchgate.net]

- 9. abis-files.usak.edu.tr [abis-files.usak.edu.tr]

- 10. scispace.com [scispace.com]

- 11. researchgate.net [researchgate.net]

- 12. A benzothiazole-based fluorescent probe for distinguishing and bioimaging of Hg2+ and Cu2 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Photophysicochemical Properties and In Vitro Phototherapeutic Effects of Iodoquinoline- and Benzothiazole-Derived Unsymmetrical Squaraine Cyanine Dyes | MDPI [mdpi.com]

- 14. Synthesis and Spectral Properties of Benzothiazole Cyanine Dyes for Nucleic Acid Fluorescence Probe [yyhx.ciac.jl.cn]

- 15. Groove-binding unsymmetrical cyanine dyes for staining of DNA: syntheses and characterization of the DNA-binding - PMC [pmc.ncbi.nlm.nih.gov]

- 16. researchgate.net [researchgate.net]

- 17. A Novel Benzothiazole-Based Fluorescent AIE Probe for the Detection of Hydrogen Peroxide in Living Cells - PMC [pmc.ncbi.nlm.nih.gov]

A Technical Guide to PEGylated Cy5 Dyes for Biological Imaging

Audience: Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of PEGylated Cyanine (B1664457) 5 (Cy5) dyes, detailing their core principles, photophysical properties, and applications in biological imaging. It is designed to serve as a resource for professionals in molecular imaging, drug development, and biomedical research, offering both foundational knowledge and practical methodologies.

Core Principles: The Synergy of Cy5 and PEGylation

The Cy5 Fluorophore: A Near-Infrared Workhorse

Cyanine 5 (Cy5) is a fluorescent dye belonging to the cyanine family, renowned for its utility in the far-red to near-infrared (NIR) region of the electromagnetic spectrum[1][2][3]. This spectral positioning is highly advantageous for biological imaging for two primary reasons:

-

Reduced Autofluorescence : Biological tissues and cells exhibit minimal natural fluorescence in the NIR window, leading to a significantly higher signal-to-noise ratio compared to imaging in the visible spectrum[4][5].

-

Deep Tissue Penetration : NIR light is less absorbed and scattered by biological components like hemoglobin and water, allowing for deeper imaging into tissues and living organisms[4][5].

Cy5 and its derivatives are characterized by a high molar extinction coefficient, meaning they absorb light very efficiently, and a good fluorescence quantum yield[6][7]. They can be readily conjugated to various biomolecules, most commonly proteins and antibodies, via reactive groups like N-hydroxysuccinimide (NHS) esters that target primary amines[8][9].

Polyethylene (B3416737) Glycol (PEG): Enhancing Biocompatibility and Performance

Polyethylene glycol (PEG) is a hydrophilic polymer that, when attached to molecules like fluorescent dyes—a process known as PEGylation—imparts several beneficial properties for in vitro and in vivo applications[10].

-

Improved Solubility and Stability : PEGylation increases the water solubility of hydrophobic dyes like Cy5, preventing aggregation and ensuring stability in aqueous biological buffers[3][11][12].

-

Enhanced Biocompatibility : The PEG chain creates a hydration layer that "shields" the conjugated molecule from the host's immune system, reducing immunogenicity and non-specific interactions with proteins and cell membranes[5][10][13].

-

Favorable Pharmacokinetics : In in vivo applications, PEGylation increases the hydrodynamic size of the conjugate, which reduces renal clearance and prolongs circulation time, allowing more time for the probe to reach its target[4][10][11].

The combination of Cy5's excellent photophysical properties with the biocompatibility and pharmacokinetic advantages of PEGylation makes PEGylated Cy5 dyes powerful tools for high-contrast, sensitive biological imaging.

Quantitative Data: Photophysical Properties

The following table summarizes the key photophysical properties of Cy5 and its common derivatives. It is important to note that while PEGylation significantly alters the solubility and in vivo behavior of the dye, it does not substantially change its core spectral characteristics.

| Fluorophore | Excitation Max (nm) | Emission Max (nm) | Molar Extinction Coefficient (M⁻¹cm⁻¹) | Quantum Yield (Φ) | Molecular Weight (Da) |

| Cy5 | 646 - 651[1][2][6][7] | 662 - 671[1][2][6][9] | 250,000[6][7][9][14] | 0.27[6] | ~616 - 740[7][9] |

| Cy5.5 | 674 - 678[7][15] | 695 - 707[7][15] | 209,000[7] | N/A | ~1318[15] |

| PE-Cy5 | 496 / 565[16][17] | 667[16] | 1,960,000[16] | 0.84[16] | ~250,000[16] |

Note: Values can vary slightly depending on the solvent, pH, and conjugation state. Data for PE-Cy5 reflects the properties of the tandem conjugate, where the PE donor is excited and transfers energy to the Cy5 acceptor.

Experimental Protocols and Workflows

This section provides detailed methodologies for common applications of PEGylated Cy5 dyes.

Conjugation of PEG-Cy5 to Antibodies

This protocol describes the covalent coupling of an amine-reactive PEG-Cy5 NHS ester to an antibody. The optimal degree of labeling is typically 3-7 dye molecules per antibody to avoid solubility issues and self-quenching[8].

Materials:

-

Antibody solution (2-10 mg/mL in amine-free buffer, e.g., PBS pH 7.4)

-

Amine-reactive PEG-Cy5 NHS Ester

-

Anhydrous Dimethylsulfoxide (DMSO)

-

Conjugation Buffer (0.1 M sodium bicarbonate, pH 8.3-8.5)

-

Purification/desalting column (e.g., Sephadex G-25)

-

Storage Buffer (e.g., PBS with 0.1% BSA and 0.02% sodium azide)

Methodology:

-

Antibody Preparation : If not already in an appropriate buffer, exchange the antibody into the Conjugation Buffer using a desalting column or dialysis. Adjust the final concentration to at least 2 mg/mL[8].

-

Dye Preparation : Immediately before use, dissolve the PEG-Cy5 NHS ester in DMSO to a concentration of 10 mg/mL[8].

-

Conjugation Reaction : While gently vortexing the antibody solution, add a calculated amount of the dissolved dye. A starting point is a 5:1 molar ratio of dye to antibody[8]. For 1 mg of a typical IgG antibody (~150 kDa), this corresponds to approximately 40 µg of Cy5 dye[8].

-

Incubation : Incubate the reaction mixture for 1-2 hours at room temperature, protected from light[8][18].

-

Purification : Remove unreacted dye and exchange the buffer to the Storage Buffer using a desalting column[8][18].

-

Characterization (Optional) : Determine the degree of labeling (DOL) by measuring the absorbance of the conjugate at 280 nm (for protein) and ~650 nm (for Cy5).

Workflow for Antibody Conjugation:

In Vitro Imaging: Immunofluorescence Staining

This protocol provides a general workflow for staining adherent cells using a PEG-Cy5 conjugated antibody.

Materials:

-

Cells cultured on coverslips

-

Phosphate-Buffered Saline (PBS)

-

Fixation Solution (e.g., 4% Paraformaldehyde in PBS)

-

Permeabilization Buffer (e.g., 0.1-0.5% Triton X-100 in PBS)

-

Blocking Buffer (e.g., 1-5% BSA in PBS)

-

Primary antibody (if using indirect staining)

-

PEG-Cy5 conjugated antibody (primary or secondary)

-

Antifade mounting medium (with DAPI for nuclear counterstain, if desired)

Methodology:

-

Cell Preparation : Gently wash the cultured cells three times with PBS[19].

-

Fixation : Fix the cells by incubating with Fixation Solution for 10-15 minutes at room temperature[19]. Wash three times with PBS.

-

Permeabilization : If the target antigen is intracellular, permeabilize the cells with Permeabilization Buffer for 10 minutes[19]. Wash three times with PBS.

-

Blocking : Block non-specific antibody binding by incubating with Blocking Buffer for 30-60 minutes at room temperature[19].

-

Antibody Incubation :

-

Direct Staining : Dilute the PEG-Cy5 conjugated primary antibody in Blocking Buffer and incubate for 1 hour at room temperature in a dark, humidified chamber.

-

Indirect Staining : Incubate with the primary antibody for 1 hour, wash three times with PBS, then incubate with the PEG-Cy5 conjugated secondary antibody for 1 hour in the dark[19].

-

-

Washing : Wash the cells three times with PBS for 5 minutes each, protected from light[19].

-

Mounting : Mount the coverslip onto a microscope slide using an antifade mounting medium[19].

-

Imaging : Visualize the sample using a fluorescence microscope equipped with appropriate filters for Cy5 (Excitation: ~640 nm, Emission: ~670 nm).

Workflow for Immunofluorescence Staining:

In Vivo Imaging: Pre-targeting Strategy

PEGylated Cy5 dyes are ideal for in vivo imaging. A powerful approach is the pre-targeting strategy, which uses bioorthogonal "click chemistry" to improve target-to-background ratios. This example uses the reaction between a tetrazine-modified dye and a trans-cyclooctene (B1233481) (TCO)-modified antibody[4].

Methodology Overview:

-

First Injection : An antibody targeting a specific molecule (e.g., a tumor antigen) is conjugated with TCO and injected into the subject.

-

Clearance Phase : The antibody circulates and accumulates at the target site. Unbound antibody is allowed to clear from the bloodstream over a period of time (e.g., 24-72 hours). This step is crucial for minimizing background signal.

-

Second Injection : A PEGylated Cy5-tetrazine conjugate is injected. This small molecule circulates rapidly and undergoes a fast, specific iEDDA click reaction with the TCO-modified antibody that is already localized at the target[4].

-

Imaging : The subject is imaged at various time points using an in vivo imaging system (IVIS) with filters appropriate for Cy5[4]. This method localizes the bright fluorescent signal specifically to the target, dramatically enhancing image contrast.

Logical Diagram for In Vivo Pre-targeting:

Conclusion

PEGylated Cy5 dyes represent a powerful and versatile class of probes for modern biological imaging. The superior photophysical properties of the Cy5 fluorophore, particularly its emission in the NIR window, combined with the significant biocompatibility and pharmacokinetic advantages conferred by PEGylation, enable high-contrast and high-sensitivity imaging in both in vitro and complex in vivo environments. The methodologies outlined in this guide provide a robust starting point for researchers seeking to leverage these advanced reagents in their work, from fundamental cell biology to preclinical drug development and diagnostics.

References

- 1. researchgate.net [researchgate.net]

- 2. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Data on the removal of peroxides from functionalized polyethylene glycol (PEG) and effects on the stability and sensitivity of resulting PEGylated conjugates - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. benchchem.com [benchchem.com]

- 5. pubs.acs.org [pubs.acs.org]

- 6. Cyanine 5 monoacid [equivalent to Cy5® acid] | AAT Bioquest [aatbio.com]

- 7. interchim.fr [interchim.fr]

- 8. drmr.com [drmr.com]

- 9. vectorlabs.com [vectorlabs.com]

- 10. 2024.sci-hub.st [2024.sci-hub.st]

- 11. biorxiv.org [biorxiv.org]

- 12. PEG Dye Labeling Reagents, BDP, Cyanine, Rhodamine Dyes [biochempeg.com]

- 13. Effect of PEGylation on the Drug Release Performance and Hemocompatibility of Photoresponsive Drug-Loading Platform - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Extinction Coefficient [Cy5 (Cyanine-5)] | AAT Bioquest [aatbio.com]

- 15. FluoroFinder [app.fluorofinder.com]

- 16. FluoroFinder [app.fluorofinder.com]

- 17. FluoroFinder [app.fluorofinder.com]

- 18. researchgate.net [researchgate.net]

- 19. benchchem.com [benchchem.com]

The Strategic Application of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 in the Development of Fluorescent PROTACs: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

The advent of Proteolysis Targeting Chimeras (PROTACs) has revolutionized the landscape of therapeutic intervention, offering the unprecedented ability to selectively eliminate disease-causing proteins. These heterobifunctional molecules function by co-opting the cell's intrinsic ubiquitin-proteasome system. A PROTAC simultaneously binds to a protein of interest (POI) and an E3 ubiquitin ligase, forming a ternary complex that leads to the ubiquitination and subsequent degradation of the POI. The rational design of PROTACs involves the careful selection of a POI ligand, an E3 ligase ligand, and a connecting linker. The linker is a critical determinant of PROTAC efficacy, influencing solubility, cell permeability, and the stability of the ternary complex.

The incorporation of fluorescent dyes into the PROTAC structure provides a powerful tool for their development and mechanistic studies. Fluorescent PROTACs enable direct visualization of cellular uptake, localization, and engagement with the target protein. N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 is a versatile chemical tool designed for the construction of such fluorescent PROTACs. This molecule integrates a Cy5 fluorescent reporter, a benzothiazole (B30560) core that can serve as a scaffold for a POI ligand, and two PEG3-acid arms that offer hydrophilicity and reactive handles for conjugation to an E3 ligase ligand.

This technical guide provides an in-depth overview of the core principles, experimental methodologies, and potential applications of this compound in the development of fluorescent PROTACs.

Core Components and Their Roles

The this compound molecule is a multi-functional reagent. Its utility in PROTAC development stems from the distinct properties of its three main components:

-

Benzothiazole Core : Benzothiazole is a privileged heterocyclic scaffold found in numerous biologically active compounds, including kinase inhibitors and anticancer agents.[1][2] In the context of a PROTAC, this core can be derivatized to serve as the "warhead" that specifically binds to the protein of interest. The inherent biological activity of some benzothiazole derivatives makes them attractive starting points for ligand design.[3][4]

-

Bifunctional (acid-PEG3) Linkers : The molecule possesses two identical polyethylene (B3416737) glycol (PEG) linkers, each with three ethylene (B1197577) glycol units and a terminal carboxylic acid. PEG linkers are widely used in PROTAC design to enhance aqueous solubility and improve pharmacokinetic properties.[5][6] The flexibility of the PEG chain can be crucial for allowing the optimal orientation of the POI and E3 ligase to form a productive ternary complex.[7] The terminal carboxylic acids provide convenient chemical handles for conjugation to an amine-functionalized E3 ligase ligand (e.g., derivatives of pomalidomide (B1683931), lenalidomide, or VHL ligands) via a stable amide bond.[8][9]

-

Cy5 Fluorophore : Cy5 is a bright and photostable cyanine (B1664457) dye that fluoresces in the far-red region of the spectrum (excitation/emission maxima ~649/667 nm).[8][10] This spectral window is advantageous for cellular imaging as it minimizes interference from cellular autofluorescence.[11] Incorporating Cy5 into the PROTAC allows for a variety of fluorescence-based assays, including:

-

Confirmation of cellular uptake and localization via fluorescence microscopy.

-

Quantification of target engagement in cells.

-

Measurement of protein degradation by flow cytometry.

-

In vivo imaging to study biodistribution.[12]

-

Illustrative PROTAC Design and Synthesis

To demonstrate the application of this compound, we propose a hypothetical PROTAC, BZ-Cy5-Pom , targeting a hypothetical protein kinase for which a benzothiazole-based inhibitor is known. In this example, one of the acid-PEG3 arms of the core molecule is conjugated to an amino-functionalized pomalidomide derivative, a common ligand for the Cereblon (CRBN) E3 ligase.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. Frontiers | Light-Controllable PROTACs for Temporospatial Control of Protein Degradation [frontiersin.org]

- 3. PROTACs revolutionize small molecule drugs | CAS [cas.org]

- 4. researchgate.net [researchgate.net]

- 5. medchemexpress.com [medchemexpress.com]

- 6. N-(azide-PEG3)-N'-(m-PEG4)-Benzothiazole Cy5 - Immunomart [immunomart.com]

- 7. benchchem.com [benchchem.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. photochem.alfa-chemistry.com [photochem.alfa-chemistry.com]

- 10. A small-sized benzothiazole–indolium fluorescent probe: the study of interaction specificity targeting c-MYC promoter G-quadruplex structures and live cell imaging - Chemical Communications (RSC Publishing) [pubs.rsc.org]

- 11. KSHV TR deletion episomes uncover enhancer–promoter dynamics in gene regulation | PLOS Pathogens [journals.plos.org]

- 12. researchgate.net [researchgate.net]

Methodological & Application

Application Notes and Protocols: Conjugation of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5 to Primary Amines

For Researchers, Scientists, and Drug Development Professionals

Introduction

This document provides detailed application notes and protocols for the covalent conjugation of N,N'-bis-(acid-PEG3)-Benzothiazole Cy5, a far-red fluorescent dye, to molecules containing primary amines, such as proteins, antibodies, and amine-modified oligonucleotides. This Cy5 variant is equipped with two terminal carboxylic acid groups facilitated by hydrophilic PEG3 linkers. The conjugation process involves the activation of these carboxylic acids to form a stable amide bond with primary amines. The inclusion of polyethylene (B3416737) glycol (PEG) spacers enhances the solubility of the dye in aqueous media, making it a versatile tool for a wide range of biological applications.[1]

Cy5 is a popular choice for fluorescent labeling due to its high extinction coefficient, good photostability, and emission in the far-red spectrum (excitation/emission maxima at ~649/667 nm), which minimizes autofluorescence from biological samples.[1][2][3][4] This makes Cy5-conjugated biomolecules highly suitable for various sensitive detection methods, including flow cytometry, immunofluorescence, western blotting, and in vivo imaging.[5][6][7]

Principle of the Reaction